Cas no 954239-15-7 ((2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER)

(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER structure
954239-15-7 structure
Product Name:(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
CAS-Nr.:954239-15-7
MF:C11H15BrN2O2
MW:287.153002023697
MDL:MFCD09701256
CID:1985854
Update Time:2023-09-12

(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • (2-Amino-4-bromophenyl)carbamic acid tert-butyl ester
    • tert-butyl 2-amino-4-bromophenylcarbamate
    • 1,1-Dimethylethyl N-(2-amino-4-bromophenyl)carbamate (ACI)
    • tert-Butyl (2-amino-4-bromophenyl)carbamate
    • MDL: MFCD09701256
    • Inchi: 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
    • InChI-Schlüssel: XHYBSLDDHZDSCI-UHFFFAOYSA-N
    • Lächelt: O=C(NC1C(N)=CC(Br)=CC=1)OC(C)(C)C

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 4

(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0459-1g
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester
954239-15-7 96%
1g
2527.17CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0459-5g
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester
954239-15-7 96%
5g
8463.46CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0459-500mg
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester
954239-15-7 96%
500mg
1687.6CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0459-250mg
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester
954239-15-7 96%
250mg
1263.58CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0459-100mg
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester
954239-15-7 96%
100mg
1060.05CNY 2021-05-08
TRC
A596725-50mg
(2-Amino-4-Bromo-Phenyl)-Carbamic Acid Tert-Butyl Ester
954239-15-7
50mg
$ 50.00 2022-06-08
TRC
A596725-100mg
(2-Amino-4-Bromo-Phenyl)-Carbamic Acid Tert-Butyl Ester
954239-15-7
100mg
$ 95.00 2022-06-08
TRC
A596725-500mg
(2-Amino-4-Bromo-Phenyl)-Carbamic Acid Tert-Butyl Ester
954239-15-7
500mg
$ 320.00 2022-06-08
eNovation Chemicals LLC
D967501-100mg
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester
954239-15-7 95%
100mg
$190 2024-07-28
eNovation Chemicals LLC
D967501-250mg
(2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester
954239-15-7 95%
250mg
$185 2024-07-28

(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Tetrahydrofuran ,  Water ;  17 h, rt
Referenz
Phenyl-sulfamoyl benzoic acids as ERAP1 modulators and preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Dimethylformamide ,  Water ;  2 h, 80 °C
Referenz
Preparation of 1,2,3-triazole compound as histone deacetylase inhibitor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ,  Water ;  rt; 3 h, reflux
Referenz
Synthesis and molecular modeling studies of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity
Pochampally, Jalapathi; Valeru, Anil; Macha, Ramesh; Bhavani, A. K. D.; Nalla, Umapathi; et al, Pharma Chemica, 2014, 6(1), 61-76

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Zinc ,  Ferrous sulfate heptahydrate ,  Ammonium chloride Solvents: Ethanol ,  Water ;  rt → 50 °C; 3 h, 50 °C
Referenz
Preparation of benzodiazepinones as metabotropic glutamate receptor modulators useful in the treatment of CNS disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referenz
Image-Guided Synthesis Reveals Potent Blood-Brain Barrier Permeable Histone Deacetylase Inhibitors
Seo, Young Jun; Kang, Yeona; Muench, Lisa; Reid, Alicia; Caesar, Shannon; et al, ACS Chemical Neuroscience, 2014, 5(7), 588-596

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ,  Water ;  30 min, 80 °C; 2 h, rt
Referenz
Design, synthesis and evaluation of anti-tumor activities of chidamide derivatives
Zhang, Xiangna; He, Feng; Zhang, Qiuqiong; Lu, Jiahui; Xu, A-na; et al, Youji Huaxue, 2019, 39(7), 1983-1989

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ;  rt → reflux; 3 h, reflux
Referenz
Synthesis, characterization and antibacterial evaluation of few 2,3-substituted quinoxalines
Reddy, B. Jayachandra; Reddy, M. C. Somasekhara, Journal of the Chilean Chemical Society, 2010, 55(4), 483-485

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  overnight, rt
Referenz
Nitrogen-containing heterocyclic derivative, neuroprotective agent, and pharmaceutical composition for cancer treatment
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ;  15 min, rt
1.2 2 h, rt
Referenz
Synthesis of 2-Alkoxy/Thioalkoxy Benzo[d]imidazoles and 2-Thione Benzo[d]imidazoles via a Phase-Based, Chemoselective Reaction
Yoon, Hyo-Jeong; Yang, Seung-Ju; Gong, Young-Dae, ACS Combinatorial Science, 2017, 19(12), 738-747

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Iron Solvents: Acetic acid ;  rt; 30 min, reflux
Referenz
Heteroaryl compounds as metabotropic glutamate receptor negative allosteric modulators and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  72 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 48 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
1.4 Reagents: Zinc ,  Ammonium chloride Solvents: Dimethylformamide ,  Water ;  30 min, 80 °C; 2 h, rt
Referenz
Benzimidazole derivatives, method for the production thereof, their use as FXR agonists and pharmaceutical preparations containing the same
, World Intellectual Property Organization, , ,

(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Raw materials

(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Preparation Products

(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:954239-15-7)(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
Bestellnummer:A1046267
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:21
Preis ($):1082.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:954239-15-7)(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
A1046267
Reinheit:99%
Menge:5g
Preis ($):1082.0
Email